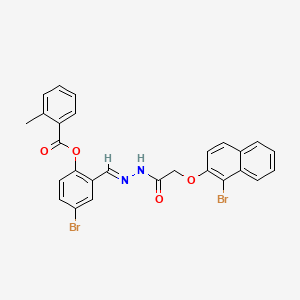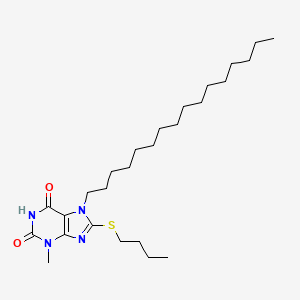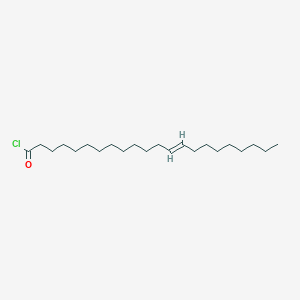![molecular formula C10H14O2 B12000356 Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane] CAS No. 55738-20-0](/img/structure/B12000356.png)
Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane]: is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[321]octane framework fused with a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.2.1]oct-2-ene and ethylene glycol.
Formation of the Spirocyclic Structure: The key step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting bicyclo[3.2.1]oct-2-ene with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis of Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, where nucleophiles such as halides or amines replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides (e.g., HCl, HBr) in polar solvents, amines in aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
The compound’s stability and reactivity make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and resins, due to its robust chemical structure.
Wirkmechanismus
The mechanism by which Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]
- Spiro[bicyclo[3.2.1]oct-6-ene-2,2’-[1,3]dioxolane]
- 1,8,8-Trimethylspiro[bicyclo[3.2.1]oct-6-ene-2,2’-[1,3]dioxolane]
Uniqueness
Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as in the synthesis of complex organic molecules and the development of advanced materials.
Eigenschaften
CAS-Nummer |
55738-20-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]oct-2-ene] |
InChI |
InChI=1S/C10H14O2/c1-2-8-4-5-9(3-1)10(8)11-6-7-12-10/h1-2,8-9H,3-7H2 |
InChI-Schlüssel |
CYBADDFCERFJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CCC1C23OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)
![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)



![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)


![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

